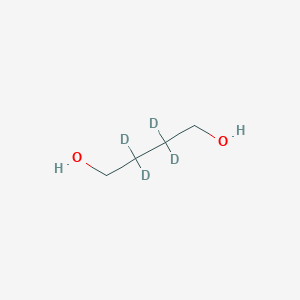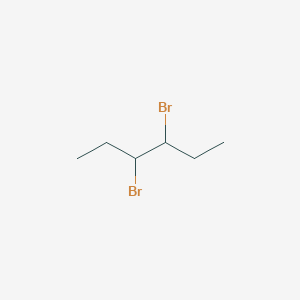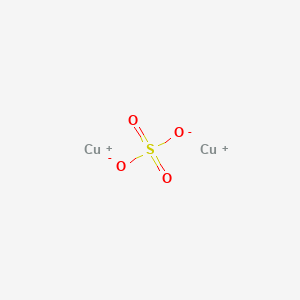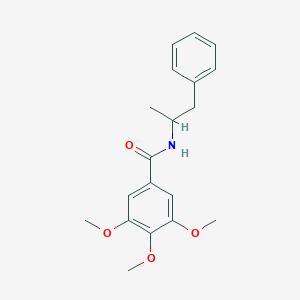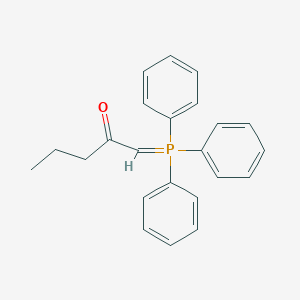
Butyrylmethylenetriphenylphosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyrylmethylenetriphenylphosphorane is a chemical compound that belongs to the class of phosphoranes. It is a yellow to brown colored solid that is used in various scientific research applications. This compound is synthesized by reacting triphenylphosphine with butyraldehyde. The resulting compound has a unique mechanism of action that makes it useful in various biochemical and physiological studies. In
Mécanisme D'action
The mechanism of action of Butyrylmethylenetriphenylphosphorane involves the formation of a ylide intermediate. The ylide intermediate reacts with various electrophiles such as aldehydes, ketones, and esters to form the corresponding alkene products. The ylide intermediate is stabilized by the electron-withdrawing effect of the triphenylphosphine group.
Effets Biochimiques Et Physiologiques
Butyrylmethylenetriphenylphosphorane has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in vitro. In addition, Butyrylmethylenetriphenylphosphorane has been shown to modulate the activity of various enzymes such as acetylcholinesterase and carbonic anhydrase.
Avantages Et Limitations Des Expériences En Laboratoire
Butyrylmethylenetriphenylphosphorane has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under normal laboratory conditions. However, Butyrylmethylenetriphenylphosphorane has some limitations. It is toxic and must be handled with care. In addition, it is not very soluble in water, which can make it difficult to use in aqueous reactions.
Orientations Futures
There are several future directions for the use of Butyrylmethylenetriphenylphosphorane in scientific research. One direction is the development of new synthetic methods using Butyrylmethylenetriphenylphosphorane as a catalyst. Another direction is the use of Butyrylmethylenetriphenylphosphorane as a tool for the study of enzyme mechanisms. Finally, there is potential for the use of Butyrylmethylenetriphenylphosphorane in the development of new drugs for the treatment of cancer and inflammation.
Conclusion:
Butyrylmethylenetriphenylphosphorane is a versatile compound that has many scientific research applications. Its unique mechanism of action and biochemical and physiological effects make it useful in various fields of study. While there are limitations to its use, the potential for future research and development is promising.
Méthodes De Synthèse
The synthesis of Butyrylmethylenetriphenylphosphorane involves the reaction of triphenylphosphine with butyraldehyde. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through a nucleophilic addition-elimination mechanism, which results in the formation of Butyrylmethylenetriphenylphosphorane.
Applications De Recherche Scientifique
Butyrylmethylenetriphenylphosphorane is used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds such as alcohols, ketones, and esters. It is also used in the synthesis of natural products such as steroids and terpenes. In addition, Butyrylmethylenetriphenylphosphorane is used as a catalyst in various reactions such as the Wittig reaction and the Horner-Wadsworth-Emmons reaction.
Propriétés
Numéro CAS |
17615-01-9 |
|---|---|
Nom du produit |
Butyrylmethylenetriphenylphosphorane |
Formule moléculaire |
C23H23OP |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
1-(triphenyl-λ5-phosphanylidene)pentan-2-one |
InChI |
InChI=1S/C23H23OP/c1-2-12-20(24)19-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-11,13-19H,2,12H2,1H3 |
Clé InChI |
XWWBUOZFYYYPJG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
1-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)-PENTAN-2-ONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



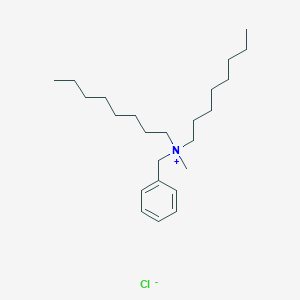
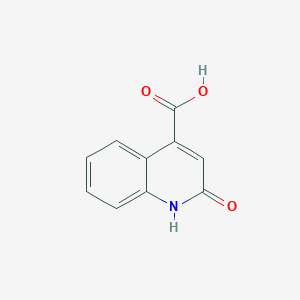
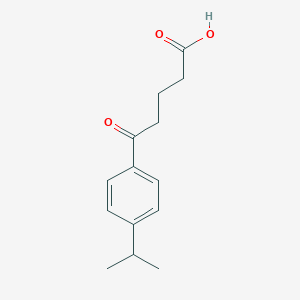
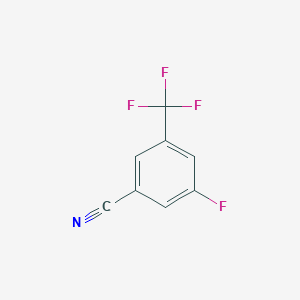

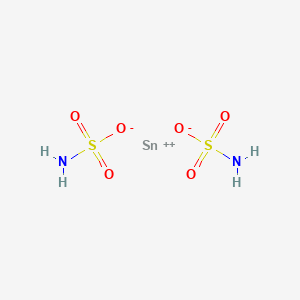
![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106761.png)

